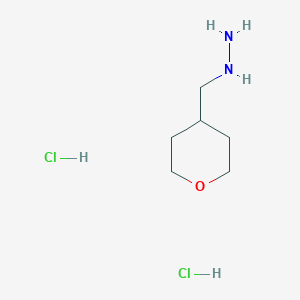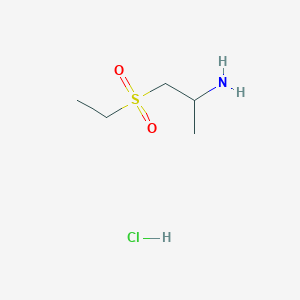
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
Overview
Description
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a derivative of hydrazine and tetrahydropyran, and it is commonly used in various chemical and biological research applications .
Mechanism of Action
Target of Action
The compound belongs to the class of hydrazines. Hydrazines and their derivatives are often used in rocket propellants and pharmaceuticals. They can act as reducing agents and have the ability to form hydrazones with carbonyl compounds .
Mode of Action
As a hydrazine derivative, this compound might interact with its targets through nucleophilic reactions, forming covalent bonds. The tetrahydropyran ring could potentially increase the compound’s lipophilicity, aiding in crossing cell membranes .
Biochemical Pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Hydrazines are known to interfere with pyridoxal phosphate-dependent enzymes, which could disrupt amino acid metabolism .
Pharmacokinetics
The presence of the tetrahydropyran ring might influence its absorption and distribution due to increased lipophilicity .
Result of Action
Hydrazines can have various biological effects depending on their specific structures and targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the stability and efficacy of this compound. For example, hydrazines can be sensitive to oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted hydrazine derivatives .
Scientific Research Applications
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- ((Tetrahydro-2H-pyran-4-yl)methyl)amine
- ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine
- ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine monohydrochloride
Uniqueness
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride is unique due to its specific chemical structure, which combines the properties of both tetrahydropyran and hydrazine. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
oxan-4-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-8-5-6-1-3-9-4-2-6;;/h6,8H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBLDGMZQPDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)







![3-[(Oxane-4-sulfinyl)methyl]aniline](/img/structure/B1423042.png)



![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)

